1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a trifluoromethylphenyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Introduction of the Dimethylaminoethyl Group: This can be achieved via alkylation reactions using dimethylamine and appropriate alkyl halides.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-phenylurea: Lacks the trifluoromethyl group.
1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it unique compared to its analogs.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-26(2)16(18-11-13-7-3-6-10-17(13)28-18)12-24-19(27)25-15-9-5-4-8-14(15)20(21,22)23/h3-11,16H,12H2,1-2H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTRALLYRNQLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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